molecular formula C22H17ClN2O3 B11610747 2-(4-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(4-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11610747
M. Wt: 392.8 g/mol
InChI Key: WZPAHTWXFUVLJA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a chlorophenyl group, a morpholine ring, and a benzoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the isoquinoline structure.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where a chlorobenzene derivative is introduced to the isoquinoline core.

    Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions, where a morpholine derivative reacts with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

2-(4-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    1-morpholin-4-yl-isoquinoline: A related compound with a similar isoquinoline core but lacking the chlorophenyl group.

    4-(2-morpholin-4-ylethoxy)phenylmethanol: Another related compound with a morpholine ring and phenyl group but different core structure.

Uniqueness

2-(4-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C22H17ClN2O3/c23-14-4-6-15(7-5-14)25-21(26)17-3-1-2-16-19(24-10-12-28-13-11-24)9-8-18(20(16)17)22(25)27/h1-9H,10-13H2

InChI Key

WZPAHTWXFUVLJA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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